molecular formula C20H19N5O2 B11000215 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11000215
M. Wt: 361.4 g/mol
InChI Key: SGNSFVCPVOKIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The initial step often involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

  • Introduction of the Methoxyethyl Group: : The next step involves the introduction of the 2-methoxyethyl group to the indole ring. This can be done through alkylation reactions using appropriate alkyl halides in the presence of a base.

  • Synthesis of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

  • Coupling of the Indole and Pyrazole Derivatives: : The indole and pyrazole derivatives are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of the Carboxamide Group: : Finally, the carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, especially at the pyridine ring. Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Amino derivatives of the carboxamide group.

    Substitution: Halogenated or sulfonated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the methoxyethyl group and the combination of the indole, pyrazole, and pyridine rings

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound is characterized by the following chemical properties:

Property Value
Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
CAS Number 1574379-57-9

Anti-inflammatory Activity

Research has shown that compounds with a pyrazole nucleus exhibit considerable anti-inflammatory effects. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. One study found that modifications in the amide linkage significantly enhanced antimicrobial efficacy, suggesting that similar structural features in this compound could confer similar benefits .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound's structure suggests potential COX inhibition, which could contribute to its anti-inflammatory effects .
  • Receptor Modulation : The indole moiety may interact with various receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and pain.
  • DNA/RNA Interaction : There is evidence that some indole derivatives can affect gene expression by interacting with nucleic acids, potentially leading to altered protein synthesis and cellular responses .

Study on Anti-inflammatory Efficacy

In a recent study, a related pyrazole derivative was tested in vivo for its anti-inflammatory properties using a carrageenan-induced edema model in rats. The results indicated significant reduction in paw swelling compared to control groups, demonstrating the compound's potential as an effective anti-inflammatory agent .

Antimicrobial Testing

Another study evaluated the antimicrobial activity of several pyrazole derivatives against drug-resistant strains of bacteria. The findings revealed that specific structural modifications enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of chemical structure in determining biological efficacy .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-11-10-25-9-7-15-16(5-2-6-19(15)25)22-20(26)18-12-17(23-24-18)14-4-3-8-21-13-14/h2-9,12-13H,10-11H2,1H3,(H,22,26)(H,23,24)

InChI Key

SGNSFVCPVOKIQO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.